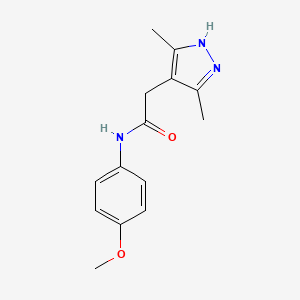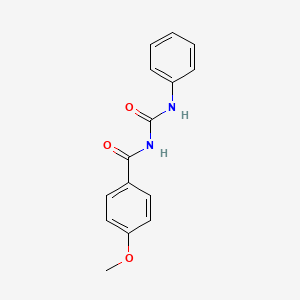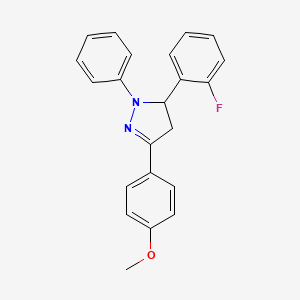![molecular formula C9H12ClN3O3 B5224081 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol, also known as ACNP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. ACNP belongs to the class of beta-adrenergic receptor antagonists, which are commonly used as antihypertensive and antiarrhythmic agents.
作用机制
The mechanism of action of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the competitive inhibition of beta-adrenergic receptors, which are found in the heart, lungs, and other organs. By blocking these receptors, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can reduce the effects of sympathetic nervous system stimulation, such as increased heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol also inhibits the production of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to have several biochemical and physiological effects, such as reducing the heart rate, blood pressure, and myocardial oxygen demand. It can also increase the coronary blood flow and improve the left ventricular function. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has several advantages for lab experiments, such as its high potency and selectivity for beta-adrenergic receptors. It can also be easily synthesized and purified, making it a cost-effective research tool. However, 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has some limitations, such as its potential toxicity and side effects. It can also be difficult to administer in vivo, as it requires intravenous injection.
未来方向
For research on 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol include its use in the treatment of heart failure and sepsis, the development of novel analogs, and investigation of its anti-inflammatory mechanisms.
合成方法
The synthesis of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol involves the reaction of 2-chloro-4-nitroaniline with isopropanolamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has been studied extensively for its potential applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmia. It has been shown to possess potent beta-adrenergic receptor blocking activity, which can reduce the heart rate and blood pressure. 1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
1-amino-3-(2-chloro-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11/h1-3,7,12,14H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJQJVVJMZHOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)
![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)


